Bretschnoside B
Description
Properties
CAS No. |
149496-97-9 |
|---|---|
Molecular Formula |
C64H104O30 |
Molecular Weight |
1353.506 |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O30/c1-25-36(68)41(73)47(79)54(86-25)93-51-50(92-53-45(77)37(69)28(67)22-83-53)32(90-55-48(80)43(75)39(71)30(21-66)88-55)24-85-57(51)91-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)58(82)94-56-49(81)44(76)40(72)31(89-56)23-84-52-46(78)42(74)38(70)29(20-65)87-52/h9,25,27-57,65-81H,10-24H2,1-8H3/t25-,27+,28+,29+,30+,31+,32+,33?,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49+,50-,51+,52+,53+,54-,55-,56-,57+,61-,62+,63+,64-/m0/s1 |
InChI Key |
UXRXRMJUZZGJNA-CXVHELQKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Synonyms |
bretschnoside B |
Origin of Product |
United States |
Q & A
Q. How can researchers identify underexplored therapeutic applications of this compound using computational tools?
- Methodological Answer : Leverage cheminformatics platforms (e.g., SwissTargetPrediction, PharmMapper) to predict novel targets. Molecular dynamics simulations can explore binding stability under physiological conditions. Validate predictions with phenotypic screening in disease-specific models (e.g., organoids), prioritizing pathways absent from existing literature .
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